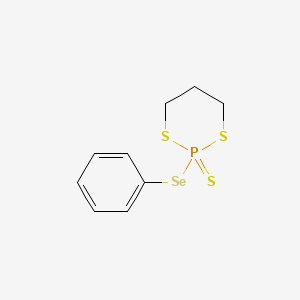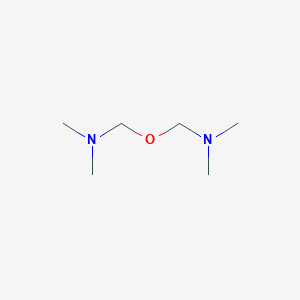![molecular formula C18H26N2O3 B12539540 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-63-9](/img/structure/B12539540.png)
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a benzamido group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting 4-(Diethylamino)benzoic acid with an appropriate amine under acidic conditions to form the benzamido group.
Cyclohexane Ring Substitution: The benzamido group is then introduced to the cyclohexane ring through a substitution reaction, often using a cyclohexane derivative as the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido or carboxylic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane ring and carboxylic acid group but different substituents.
Uniqueness
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds and potentially useful in specific applications.
Eigenschaften
CAS-Nummer |
652172-63-9 |
|---|---|
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-[[4-(diethylamino)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H26N2O3/c1-3-20(4-2)15-10-8-14(9-11-15)16(21)19-18(17(22)23)12-6-5-7-13-18/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) |
InChI-Schlüssel |
SQVMDWZFUKUPLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)
![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
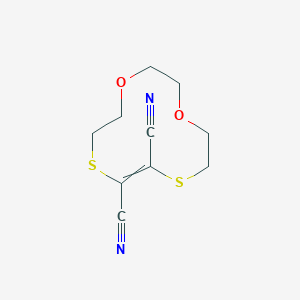
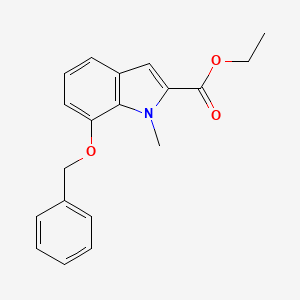
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
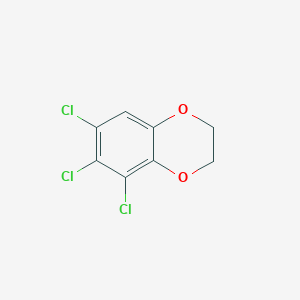
![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)
